molecular formula C20H24O4 B5879835 4-methyl-5,7-bis[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one

4-methyl-5,7-bis[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one

Cat. No. B5879835
M. Wt: 328.4 g/mol
InChI Key: BNBUTDCOZBXVND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-5,7-bis[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one, commonly known as flavokawain B (FKB), is a natural chalcone found in the kava plant (Piper methysticum). Kava is a traditional beverage consumed in many Pacific Island countries for its sedative and anxiolytic effects. FKB has been the subject of scientific research due to its potential health benefits.

Mechanism of Action

4-methyl-5,7-bis[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one exerts its effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell growth and the modulation of signaling pathways involved in inflammation. 4-methyl-5,7-bis[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in cancer cell invasion and metastasis. 4-methyl-5,7-bis[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one also activates the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
4-methyl-5,7-bis[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 4-methyl-5,7-bis[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one can induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation, and inhibit the growth of bacteria and fungi. Animal studies have shown that 4-methyl-5,7-bis[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one can reduce tumor growth and improve cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using 4-methyl-5,7-bis[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one in lab experiments is that it is a natural compound found in a traditional plant medicine. This makes it a potentially safer alternative to synthetic drugs. However, the purity and consistency of 4-methyl-5,7-bis[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one can vary depending on the extraction method used and the source of the kava plant. This can make it difficult to compare results between studies.

Future Directions

There are several potential future directions for research on 4-methyl-5,7-bis[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one. One area of interest is the development of 4-methyl-5,7-bis[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one-based drugs for the treatment of cancer and neurodegenerative diseases. Another area of research is the investigation of the safety and efficacy of 4-methyl-5,7-bis[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one in humans. Additionally, further studies are needed to understand the mechanisms of action of 4-methyl-5,7-bis[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one and to optimize extraction and purification methods.

Synthesis Methods

4-methyl-5,7-bis[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one can be extracted from the roots of the kava plant using various methods, including solvent extraction, supercritical fluid extraction, and microwave-assisted extraction. The purity of 4-methyl-5,7-bis[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one can be increased through chromatographic techniques such as column chromatography and high-performance liquid chromatography (HPLC).

Scientific Research Applications

4-methyl-5,7-bis[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one has been studied for its potential anticancer, anti-inflammatory, and antimicrobial properties. In vitro studies have shown that 4-methyl-5,7-bis[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. 4-methyl-5,7-bis[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

4-methyl-5,7-bis(3-methylbut-2-enoxy)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O4/c1-13(2)6-8-22-16-11-17(23-9-7-14(3)4)20-15(5)10-19(21)24-18(20)12-16/h6-7,10-12H,8-9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNBUTDCOZBXVND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C(=CC(=C2)OCC=C(C)C)OCC=C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-5,7-bis[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one

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